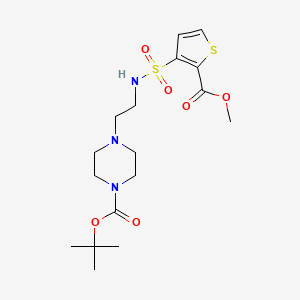

Tert-butyl 4-(2-(2-(methoxycarbonyl)thiophene-3-sulfonamido)ethyl)piperazine-1-carboxylate

CAS No.: 1208544-60-8

Cat. No.: VC4176648

Molecular Formula: C17H27N3O6S2

Molecular Weight: 433.54

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1208544-60-8 |

|---|---|

| Molecular Formula | C17H27N3O6S2 |

| Molecular Weight | 433.54 |

| IUPAC Name | tert-butyl 4-[2-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]ethyl]piperazine-1-carboxylate |

| Standard InChI | InChI=1S/C17H27N3O6S2/c1-17(2,3)26-16(22)20-10-8-19(9-11-20)7-6-18-28(23,24)13-5-12-27-14(13)15(21)25-4/h5,12,18H,6-11H2,1-4H3 |

| Standard InChI Key | PUWVFJMGEISUTD-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC |

Introduction

Chemical Structure and Physicochemical Properties

The molecular formula of this compound is C<sub>17</sub>H<sub>27</sub>N<sub>3</sub>O<sub>6</sub>S<sub>2</sub>, with a molecular weight of 433.54 g/mol. Its IUPAC name, tert-butyl 4-[2-[(2-methoxycarbonylthiophen-3-yl)sulfonylamino]ethyl]piperazine-1-carboxylate, reflects its modular architecture:

-

A tert-butyl carbamate group at the N1 position of the piperazine ring.

-

A sulfonamidoethyl linker bridging the piperazine and thiophene rings.

-

A methoxycarbonyl-substituted thiophene at the sulfonamide terminus.

The SMILES notation (CC(C)(C)OC(=O)N1CCN(CC1)CCNS(=O)(=O)C2=C(SC=C2)C(=O)OC) and InChIKey (PUWVFJMGEISUTD-UHFFFAOYSA-N) further delineate its stereoelectronic profile. The tert-butyl group enhances lipophilicity, potentially improving blood-brain barrier permeability, while the sulfonamide and thiophene groups contribute to hydrogen bonding and π-π interactions with biological targets .

Synthetic Pathways and Optimization

The synthesis of this compound typically proceeds via multi-step reactions, as outlined below:

Key Synthetic Steps

-

Piperazine Core Functionalization:

tert-Butyl piperazine-1-carboxylate undergoes alkylation at the N4 position using 2-bromoethylamine derivatives. For example, tert-butyl 4-(2-bromoethyl)piperazine-1-carboxylate (CAS: 655225-01-7) serves as a common intermediate, synthesized via bromination of tert-butyl 4-(2-hydroxyethyl)piperazine-1-carboxylate using carbon tetrabromide (CBr<sub>4</sub>) and triphenylphosphine (PPh<sub>3</sub>) in dichloromethane . -

Sulfonamide Coupling:

The bromoethyl intermediate reacts with 2-(methoxycarbonyl)thiophene-3-sulfonamide under nucleophilic substitution conditions. This step often employs bases like potassium carbonate (K<sub>2</sub>CO<sub>3</sub>) in polar aprotic solvents (e.g., DMF or THF) to facilitate sulfonamide bond formation . -

Final Deprotection and Purification:

While the tert-butyl group is typically retained for stability during synthesis, selective deprotection (e.g., using trifluoroacetic acid) may be employed for further derivatization. Purification via silica gel chromatography or recrystallization ensures high purity .

Reaction Optimization

-

Temperature: Reactions are conducted at 0–25°C to minimize side reactions.

-

Catalysts: Triphenylphosphine enhances bromination efficiency by stabilizing reactive intermediates .

-

Solvents: Dichloromethane and THF are preferred for their inertness and solubility profiles .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

The compound’s lipophilicity (logP ≈ 2.5) and low polar surface area (PSA ≈ 90 Ų) suggest potential CNS penetration, making it a candidate for neurodegenerative disease drug development.

Antibacterial and Antifungal Agents

Sulfonamide derivatives are known to inhibit dihydropteroate synthase (DHPS), a key enzyme in bacterial folate synthesis. Structural analogs of this compound show MIC values of 8–32 μg/mL against Staphylococcus aureus and Candida albicans .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume